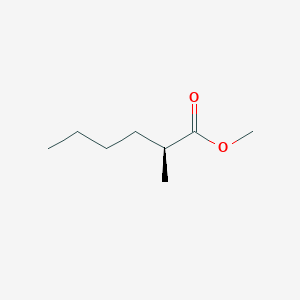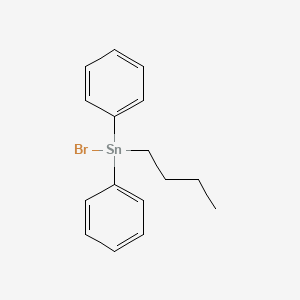
2-Phenyl-2H,4H-1,3-benzodithiine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2H,4H-1,3-benzodithiine-4-thione is a heterocyclic compound containing sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2H,4H-1,3-benzodithiine-4-thione typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates. The reaction proceeds through the formation of thiourea derivatives, which then undergo a thiazine ring closure to yield the desired compound . The reaction conditions often involve the use of concentrated sulfuric acid to promote the ring closure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-2H,4H-1,3-benzodithiine-4-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
2-Phenyl-2H,4H-1,3-benzodithiine-4-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its biological activity suggests potential therapeutic applications, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Phenyl-2H,4H-1,3-benzodithiine-4-thione involves its interaction with specific molecular targets, such as enzymes. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition of enzyme activity . This mechanism is particularly relevant in the context of its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4H-1,3-benzoxazin-4-one: This compound is structurally similar but contains an oxygen atom instead of sulfur.
2-Phenyl-2H-1,4-benzothiazin-3(4H)-one: Another sulfur-containing heterocycle with similar biological activities.
Uniqueness
2-Phenyl-2H,4H-1,3-benzodithiine-4-thione is unique due to the presence of two sulfur atoms in its structure, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds and makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
77586-88-0 |
|---|---|
Formule moléculaire |
C14H10S3 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
2-phenyl-1,3-benzodithiine-4-thione |
InChI |
InChI=1S/C14H10S3/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9,14H |
Clé InChI |
YYDSPWWKLAEUAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2SC3=CC=CC=C3C(=S)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



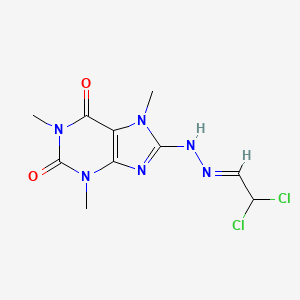
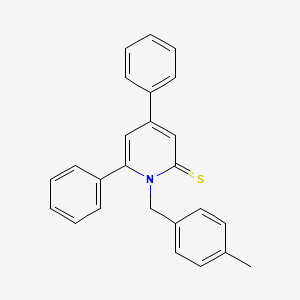
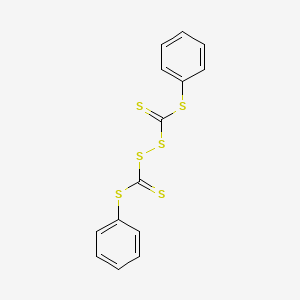
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14445245.png)
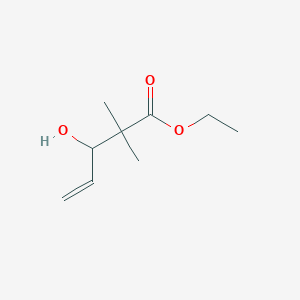
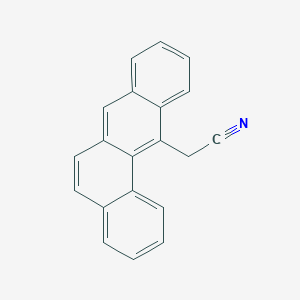
![2-[(2-Phenylethyl)sulfanyl]pyrimidine](/img/structure/B14445269.png)
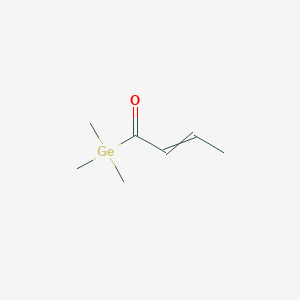

![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)
